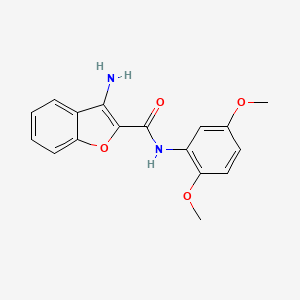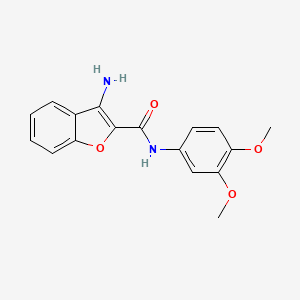
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide (3-ACFBC) is an organic compound with a wide range of applications in the scientific and research field. It is a versatile compound that has been used in various fields, from lab experiments to drug development. The structure of 3-ACFBC is composed of an amine group, a benzofuran ring, and a carboxamide group.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide has been used in various scientific research applications, such as drug development, enzyme inhibition, and cell signaling. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins. This compound has also been used to study cell signaling pathways, including those involved in apoptosis and cell cycle regulation. Additionally, this compound has been used in the development of drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules such as prostaglandins. Additionally, it is believed to modulate the activity of cell signaling pathways, including those involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules such as prostaglandins. Additionally, it has been shown to modulate the activity of cell signaling pathways, including those involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, from drug development to enzyme inhibition and cell signaling. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood and its effects on biochemical and physiological processes are still being studied.
Zukünftige Richtungen
There are several potential future directions for the use of 3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide. One potential direction is the development of drugs that target specific cell signaling pathways in order to treat diseases such as cancer. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluorophenyl isocyanate with 1-benzofuran-2-carboxylic acid in the presence of a base such as sodium hydroxide. The isocyanate reacts with the carboxylic acid to form an amide, which is then converted to an amine by the addition of an amine group. The final product is a this compound.
Eigenschaften
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-10-7-8(5-6-11(10)17)19-15(20)14-13(18)9-3-1-2-4-12(9)21-14/h1-7H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFBBYNHPGJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine](/img/structure/B6574142.png)


![1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574147.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)
![1-methanesulfonyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6574166.png)
![10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B6574169.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)

